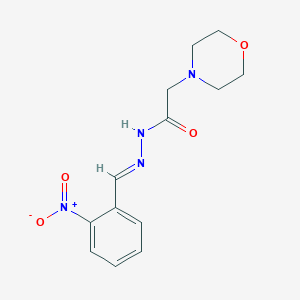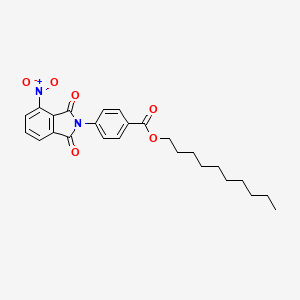![molecular formula C30H26N4O5 B11544186 3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11544186.png)
3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]-2-METHYL-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]-2-METHYL-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves a multi-step process. The key steps include:
Formation of the benzylidene intermediate: This involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization with 2-methyl-2-(3-nitrophenyl)amine to form the tetrahydroquinazolinone core.
Final modifications: Additional steps may include nitration, reduction, or other functional group modifications to achieve the desired final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The benzylidene and methoxy groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines are common products.
Substitution: Depending on the substituent, products can vary widely.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe to study biological pathways or as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzamide
- 4-(benzyloxy)-2-hydroxybenzaldehyde
Uniqueness
The uniqueness of 3-[(E)-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]-2-METHYL-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C30H26N4O5 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
3-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-methyl-2-(3-nitrophenyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C30H26N4O5/c1-30(23-11-8-12-24(18-23)34(36)37)32-26-14-7-6-13-25(26)29(35)33(30)31-19-22-15-16-27(28(17-22)38-2)39-20-21-9-4-3-5-10-21/h3-19,32H,20H2,1-2H3/b31-19+ |
InChI Key |
CKEIYTZSENXNFD-ZCTHSVRISA-N |
Isomeric SMILES |
CC1(NC2=CC=CC=C2C(=O)N1/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-butoxyphenyl)methylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11544116.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11544122.png)
![(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-methyl-5-phenylpentan-2-ol](/img/structure/B11544128.png)


![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11544146.png)
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11544147.png)
![N'-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B11544152.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544160.png)
![N-(4-Chlorophenyl)-N-({N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11544163.png)
![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11544169.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11544172.png)
![N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11544184.png)
